

A Comparative Guide to Isorhamnetin-3-Oglucoside Extraction Methods

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Compound of Interest		
Compound Name:	isorhamnetin-3-O-glucoside	
Cat. No.:	B8019598	Get Quote

Isorhamnetin-3-O-glucoside is a flavonoid glycoside found in a variety of plants, including onions, almonds, sea buckthorn, and Ginkgo biloba.[1][2][3] As a phytonutrient, it has garnered significant interest for its potential pharmacological properties, including antioxidant, anti-inflammatory, and anti-obesity effects.[3][4] The efficient extraction of this compound from its natural sources is a critical step for research and drug development. This guide provides a comparative overview of various extraction techniques, supported by experimental data and detailed protocols.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method depends on factors such as desired yield, purity, processing time, cost, and environmental impact. Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often more efficient than traditional solvent-based methods.



Method	Source Material	Key Parameters	Yield/Result	Solvent	Reference
Ultrasound- Assisted Extraction (UAE)	Flos Sophorae Immaturus	Ethanol: 70%; Time: 30 min; Temp: 61°C; L/S Ratio: 15.3 mL/g	Isorhamnetin Yield: 0.492%	Ethanol/Wate r	[5]
Microwave- Assisted Extraction (MAE)	Ginkgo Foliage	Power: 120 W; Time: 15 min; S/L Ratio: 1:30 g/mL	High recovery (99-100%) of related flavonols	1.5 M [HO3S(CH2) 4mim]HSO4	[6]
MAE	Onion	Methanol: 93.8%; pH: 2; Temp: 50°C; S/S Ratio: 0.2:17.9 g:mL	Optimized for flavonol extraction	Methanol/Wat er	[7]
Supercritical Fluid Extraction (SFE)	Opuntia ficus- indica	Pressure: 400 bar; CO2 Flow: 100 g/min	Higher yield of isorhamnetin conjugates compared to methods without enzymatic pretreatment	Supercritical CO2, Ethanol (modifier)	[8]
Solvent (Reflux) Extraction	Gorse Flower Buds	80% ethanol, refluxed twice for 1.2 hours each	Crude Extract: 2.1 kg from 10 kg of buds	Ethanol/Wate r, n-butanol	[9]
Enzymatic Synthesis	Isorhamnetin (substrate)	pH: 7.5; Temp: 25°C; Substrates:	Titer: 231 mg/L (100%	Phosphate Buffer	[10]



(Biotransform 0.5 mM molar

ation) isorhamnetin, conversion)

400 mM sucrose, 0.5

mM UDP

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing extraction results. Below are protocols derived from published studies for key extraction techniques.

Ultrasound-Assisted Extraction (UAE)

This method utilizes the energy of ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration.

Protocol for Flavonoids from Sparganii Rhizoma[11]

- Sample Preparation: Dry and grind the plant material to a fine powder (e.g., 60-mesh sieve).
- Extraction: Place the powdered sample into an extraction vessel with the chosen solvent (e.g., 53.6% ethanol).
- Sonication: Submerge the vessel in an ultrasonic device (e.g., 25 kHz, 300 W).
- Parameter Control: Set the extraction time (e.g., 29.4 minutes) and maintain a constant temperature.
- Separation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
- Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify isorhamnetin-3-O-glucoside.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction. The polar nature of the solvent is a key factor in the efficiency of this method.[12]



Protocol for Flavonols from Onion[7]

- Sample Preparation: Weigh the sample (e.g., 0.2 g of dried onion powder) into a microwave extraction vessel.
- Solvent Addition: Add the extraction solvent (e.g., 17.9 mL of 93.8% methanol in water, adjusted to pH 2).
- Extraction: Securely close the vessels and place them in the microwave oven. Set the temperature (50°C), time (5 minutes), and power.
- Cooling: Allow the vessels to cool after the extraction cycle is complete.
- Separation: Centrifuge the extract at approximately 1700 x g for 5 minutes.
- Analysis: Filter the supernatant and analyze using UHPLC-PDA or a similar method.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[13] Its properties can be tuned by changing pressure and temperature, allowing for selective extraction.

Protocol for Bioactive Compounds[14]

- Sample Loading: Place the dried, powdered plant material (e.g., 20 g) into the extraction vessel. Pack cotton wool at both ends to prevent particle carryover.
- System Setup: Place the vessel into the heating chamber and heat to the desired temperature (e.g., 40-60°C).
- Pressurization: Pump liquid CO2 into the system at a constant rate (e.g., 10 cm³/min) until
 the target pressure is reached (e.g., 80-240 bar). A co-solvent like ethanol may be added to
 modify solvent polarity.[13]
- Static Extraction: Once conditions are stable, stop the CO2 flow and allow the system to equilibrate for a set period (e.g., 2 hours) to ensure saturation of the solvent.

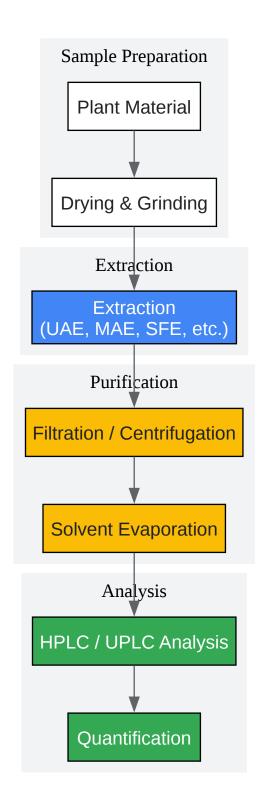


- Collection: Resume CO2 flow and depressurize the fluid through a collector, causing the extracted compounds to precipitate.
- Analysis: Dissolve the collected extract in a suitable solvent for quantification.

Visualizations: Workflow and Signaling Pathway Experimental Workflow for Extraction

The following diagram illustrates a generalized workflow for the extraction and analysis of **isorhamnetin-3-O-glucoside**.





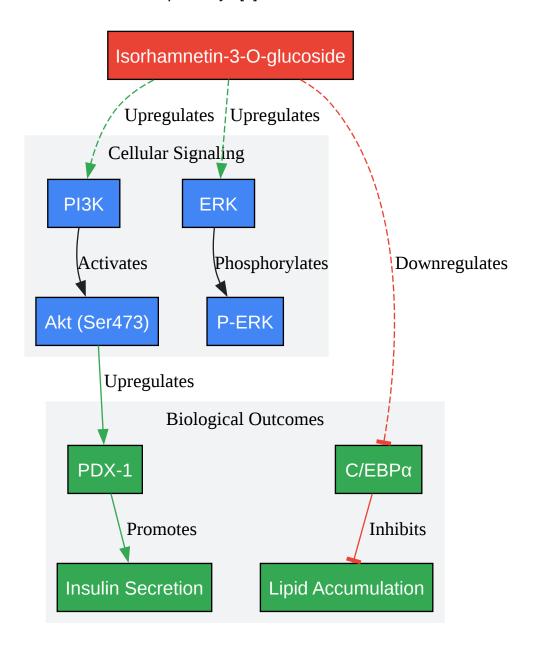
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Caption: Generalized workflow for flavonoid extraction and analysis.



Signaling Pathway Influenced by Isorhamnetin-3-O-glucoside

Isorhamnetin-3-O-glucoside has been shown to influence key cellular signaling pathways related to metabolism. It can increase insulin secretion and inhibit lipid accumulation by modulating the PI3K/Akt and ERK pathways.[4]



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